molecular formula C16H29N3O6S B1673230 Hexylglutathione CAS No. 24425-56-7

Hexylglutathione

Cat. No. B1673230
CAS RN: 24425-56-7
M. Wt: 391.5 g/mol
InChI Key: HXJDWCWJDCOHDG-RYUDHWBXSA-N
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Description

Hexylglutathione, also known as S-Hexylglutathione, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is used as an affinity chromatography ligand of glutathione-S-transferase and glutathione peroxidase .


Synthesis Analysis

Glutathione can be produced using enzymatic methods in the presence of ATP and its three precursor amino acids (L-glutamic acid, L-cysteine, glycine). Alternatively, glutathione can be produced by direct fermentative methods using sugar as a starting material .


Molecular Structure Analysis

The molecular structure of Hexylglutathione has been analyzed in several studies. For instance, a crystal structure analysis of S-Hexyl-Glutathione complex of Glutathione Transferase at 1.5 Angstroms resolution has been reported .


Chemical Reactions Analysis

Hexylglutathione has been reported to interact with glutathione and possess glutathione S-transferase activity . A new open-source format, ReactionCode, allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .


Physical And Chemical Properties Analysis

Hexylglutathione is a powder form substance with a molecular weight of 391.48 . Its chemical formula is C16H29N3O6S .

Scientific Research Applications

Summary of the Application

Hexylglutathione is used in the study of Glutathione Transferases (GSTs), enzymes that play a critical role in cellular detoxication. They catalyze the nucleophilic attack of glutathione on the electrophilic center of a number of xenobiotic compounds, including many therapeutic drugs .

Methods of Application or Experimental Procedures

Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .

Results or Outcomes

Steady-state kinetics comparing glutathione with the alternative thiol substrate γ -glutamylcysteine demonstrated the importance of the glycine residue in glutathione for high catalytic efficiency .

2. Acaracide Resistance Research

Summary of the Application

Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .

Methods of Application or Experimental Procedures

Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .

Results or Outcomes

Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .

3. Inhibitor for Glutathione Transferase P1–1

Summary of the Application

Hexylglutathione is used as an inhibitor for Glutathione Transferase P1–1 (GST P1–1), an enzyme overexpressed in many malignant tumors . Inhibition of the enzyme could increase the efficiency of cytostatic drugs that would otherwise be inactivated by the enzyme .

Methods of Application or Experimental Procedures

Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .

Results or Outcomes

Inhibition experiments with a set of glutathione analogs structurally related to the therapeutic drugs Telintra and Telcyta enabled determination of binding energies that were contributed by different substituents .

4. Study of Acaracide Resistance

Summary of the Application

Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .

Methods of Application or Experimental Procedures

Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .

Results or Outcomes

Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .

3. Inhibitor for Glutathione Transferase P1–1

Summary of the Application

Hexylglutathione is used as an inhibitor for Glutathione Transferase P1–1 (GST P1–1), an enzyme overexpressed in many malignant tumors . Inhibition of the enzyme could increase the efficiency of cytostatic drugs that would otherwise be inactivated by the enzyme .

Methods of Application or Experimental Procedures

Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .

Results or Outcomes

Inhibition experiments with a set of glutathione analogs structurally related to the therapeutic drugs Telintra and Telcyta enabled determination of binding energies that were contributed by different substituents .

4. Study of Acaracide Resistance

Summary of the Application

Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .

Methods of Application or Experimental Procedures

Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .

Results or Outcomes

Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .

Future Directions

The future directions of Hexylglutathione research could involve its potential role in the development of therapeutic strategies for various brain disorders . Additionally, the use of artificial intelligence in the prediction of protein–ligand interactions could be beneficial .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDWCWJDCOHDG-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Hexylglutathione

CAS RN

24425-56-7
Record name L-γ-Glutamyl-S-hexyl-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24425-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Hexylglutathione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEXYLGLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
P Reinemer, HW Dirr, R Ladenstein, R Huber… - Journal of molecular …, 1992 - Elsevier
… The dimeric enzyme binds two molecules of S-hexylglutathione… showing the superimposed models of S-hexylglutathione … subunits indicate that the peptide parts of S-hexylglutathione …
Number of citations: 351 www.sciencedirect.com
MD Swope, HW Sun, B Klockow, P Blake… - Journal of Biological …, 1998 - ASBMB
… binds S -hexylglutathione with aK d of … -hexylglutathione is the same as the catalytic site for the dopachrome tautomerase activity of MIF. Consequently, the binding of S -hexylglutathione …
Number of citations: 45 www.jbc.org
H Kajihara-Kano, M Hayakari, K Satoh… - Biochemical …, 1997 - portlandpress.com
… (ECI) to S-hexylglutathione-Sepharose, an affinity matrix used for … In the present study, S-hexylglutathione-binding proteins of … Thus this protein binding to S-hexylglutathione-Sepharose …
Number of citations: 19 portlandpress.com
JD Hayes - Biochemical Journal, 1986 - portlandpress.com
A novel hepatic enzyme, glutathione S-transferase K, is described that, unlike previously characterized transferases, possesses little affinity for S-hexylglutathione-Sepharose 6B but …
Number of citations: 69 portlandpress.com
E Ortiz-Salmerón, M Nuccetelli, AJ Oakley… - Journal of Biological …, 2003 - ASBMB
… competitive inhibitor S-hexylglutathione to the mutant Y49F … taken up in binding S-hexylglutathione at pH 6.5. This suggests … 1 mol –1 for S-hexylglutathione binding. The thermodynamic …
Number of citations: 27 www.jbc.org
J Erhardt, H Dirr - FEBS letters, 1996 - Elsevier
The glutathione S-transferases (GST) are a supergene family of phase II detoxification enzymes which catalyse the S-conjugation between glutathione and an electrophilic substrate. …
Number of citations: 16 www.sciencedirect.com
Y Takahashi, Y Hirata, Y Burstein… - Biochemical …, 1994 - portlandpress.com
An unidentified 30 kDa protein frequently copurifies with human glutathione S-transferases from S-hexyl-glutathione affinity matrices. Application of two-step sequential affinity …
Number of citations: 13 portlandpress.com
JD Hayes - Biochemical Journal, 1988 - portlandpress.com
… -hexylglutathioneSepharose … hexylglutathione-Sepharose, is eluted after the major GST YbYb peak. 3. Conditions are also described for the isocratic affinity elution of S-hexylglutathione…
Number of citations: 68 portlandpress.com
E Jellum, K Elgjo - Biochemical and Biophysical Research …, 1970 - Elsevier
… Even in the presence of large amounts of S-hexylglutathione … Table I shows that S-hexylglutathione … It should be noted that the amount of S-hexylglutathione injected …
Number of citations: 7 www.sciencedirect.com
E Buchner - lisaie.net
Enzymes (pron.:/ ˈ ɛ nz aɪ mz/) are large biological molecules responsible for the thousands of chemical interconversions that sustain life.[1][2] They are highly selective catalysts, …
Number of citations: 0 lisaie.net

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